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Compound of Interest

Compound Name: 5-(3-Nitrophenyl)isoxazole

Cat. No.: B1302396 Get Quote

For researchers, scientists, and professionals in drug development, this document provides a

comprehensive overview of the spectroscopic data and synthetic methodology for the

heterocyclic compound 5-(3-nitrophenyl)isoxazole. This guide presents available data from

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS), alongside a plausible experimental protocol for its synthesis and

characterization.

Spectroscopic Data Summary
The spectroscopic data for 5-(3-nitrophenyl)isoxazole is crucial for its unambiguous

identification and characterization. While a complete, unified dataset for this specific molecule

is not readily available in a single public source, analysis of closely related structures and

general principles of spectroscopy allow for the prediction and interpretation of its key spectral

features. The data presented here is a compilation of expected values and data from

analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 5-(3-nitrophenyl)isoxazole is expected to exhibit

characteristic signals for the protons on both the isoxazole and the nitrophenyl rings. The

isoxazole proton at the 4-position would likely appear as a singlet. The protons on the 3-

nitrophenyl ring will show a more complex splitting pattern (a combination of doublets and

triplets) due to their meta- and ortho-coupling.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon

atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro

group and the heterocyclic isoxazole ring.

Note: The following table is based on data for the closely related compound 1-(3-(3-

nitrophenyl)isoxazol-4-yl)ethan-1-one and serves as an estimation for the chemical shifts of the

3-nitrophenylisoxazole core.[1]

¹H NMR ¹³C NMR

Chemical Shift (ppm) Chemical Shift (ppm)

9.09 (s, 1H, isoxazole-H4) 164.0 (isoxazole-C5)

8.65 (t, J = 2.0 Hz, 1H, Ar-H) 159.2 (isoxazole-C3)

8.36 (m, 1H, Ar-H) 148.1 (Ar-C)

8.14 – 8.05 (m, 1H, Ar-H) 135.5 (Ar-C)

7.66 (t, J = 8.0 Hz, 1H, Ar-H) 129.3 (Ar-CH)

129.1 (Ar-CH)

125.0 (Ar-CH)

124.8 (Ar-CH)

120.4 (isoxazole-C4)

Infrared (IR) Spectroscopy
The IR spectrum of 5-(3-nitrophenyl)isoxazole will be characterized by absorption bands

corresponding to the functional groups present in the molecule. Key expected vibrational

frequencies include:
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Functional Group **Expected Absorption Range (cm⁻¹) **

Aromatic C-H stretch 3100 - 3000

C=N stretch (isoxazole ring) 1650 - 1550

N-O stretch (nitro group)
1550 - 1500 (asymmetric) and 1370 - 1330

(symmetric)

C-O stretch (isoxazole ring) 1250 - 1150

N-O stretch (isoxazole ring) 950 - 850

Mass Spectrometry (MS)
The mass spectrum of 5-(3-nitrophenyl)isoxazole is expected to show a molecular ion peak

corresponding to its molecular weight. The molecular formula for 5-(3-nitrophenyl)isoxazole is

C₉H₆N₂O₃, with a calculated molecular weight of approximately 190.16 g/mol . Fragmentation

patterns would likely involve the loss of the nitro group (NO₂) and other characteristic

cleavages of the isoxazole ring.

Mass Spectrometry

Molecular Formula C₉H₆N₂O₃

Molecular Weight 190.1555 g/mol [2]

Expected [M]+• m/z 190

Experimental Protocols
The synthesis of 5-(3-nitrophenyl)isoxazole can be achieved through a [3+2] cycloaddition

reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below.

Synthesis of 5-(3-nitrophenyl)isoxazole
A common method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile

oxide with a dipolarophile, such as an alkyne.
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Step 1: Generation of 3-nitrobenzonitrile oxide. 3-Nitrobenzaldoxime can be treated with an

oxidizing agent, such as sodium hypochlorite (bleach), in a suitable solvent like

dichloromethane (DCM) to generate 3-nitrobenzonitrile oxide in situ.

Step 2: Cycloaddition. The in situ generated 3-nitrobenzonitrile oxide is then reacted with a

suitable alkyne, such as acetylene or a protected acetylene equivalent, to yield the 5-(3-
nitrophenyl)isoxazole.

Purification: The crude product can be purified by column chromatography on silica gel using

an appropriate eluent system, such as a mixture of hexane and ethyl acetate.

Characterization: The structure of the synthesized compound would be confirmed by the

spectroscopic methods detailed above (¹H NMR, ¹³C NMR, IR, and MS).

The following diagram illustrates a generalized experimental workflow for the synthesis and

characterization of isoxazole derivatives.

Synthesis Purification

Characterization

3-Nitrobenzaldoxime + Alkyne [3+2] Cycloaddition
(e.g., with NaOCl) Crude 5-(3-Nitrophenyl)isoxazole Column Chromatography Pure 5-(3-Nitrophenyl)isoxazole

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Click to download full resolution via product page

Caption: Synthetic and analytical workflow for 5-(3-nitrophenyl)isoxazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. sinfoobiotech.com [sinfoobiotech.com]

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 5-(3-
Nitrophenyl)isoxazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302396#5-3-nitrophenyl-isoxazole-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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